8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine
Overview
Description
8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine is a derivative of imidazopyridine . Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Scientific Research Applications
Antibacterial and Antioxidant Properties
A study by Variya, H. H., Panchal, V., & Patel, G. (2019) explored the antibacterial and antioxidant properties of derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, a compound structurally similar to 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine. The derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, comparing favorably to the standard drug streptomycin. Additionally, these compounds exhibited moderate to good antioxidant properties, suggesting potential applications in fields related to oxidative stress and bacterial infections (Variya, H. H. et al., 2019).
Potential as Tyrosyl-tRNA Synthetase Inhibitors
Jabri, Z., Thiruvalluvar, A., et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives, structurally akin to the compound , and evaluated their potential as inhibitors of tyrosyl-tRNA synthetase. This study indicates possible applications in targeting bacterial infections, given the critical role of tyrosyl-tRNA synthetase in bacterial protein synthesis (Jabri, Z. et al., 2023).
Antituberculosis Activity
Moraski, G. C., Markley, L., et al. (2011) researched a related compound, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, for its effectiveness against tuberculosis. This compound demonstrated significant potency against multi- and extensive drug-resistant tuberculosis strains, suggesting that similar compounds like this compound might have potential applications in tuberculosis treatment (Moraski, G. C. et al., 2011).
Halogenation and Synthesis Applications
Research by Yutilov, Y. M., Lopatinskaya, K., et al. (2005) on halogenation of imidazo[4,5-b]pyridin-2-one derivatives, which are structurally related, contributes to the understanding of the synthesis and modification of such compounds. This work is relevant for developing new synthetic pathways for compounds like this compound, potentially expanding their applicability in various fields (Yutilov, Y. M. et al., 2005).
Copper-Mediated Aerobic Oxidative Synthesis
Zhou, X., Yan, H., et al. (2016) developed a copper-mediated aerobic oxidative method to synthesize 3-bromo-imidazo[1,2-a]pyridines, relevant to the synthesis of this compound. This method is notable for its mild conditions and broad tolerance of functional groups, which may aid in the efficient synthesis of such compounds (Zhou, X. et al., 2016).
Properties
IUPAC Name |
8-bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIN2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYBAQIOCBGBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(=C1)Br)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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